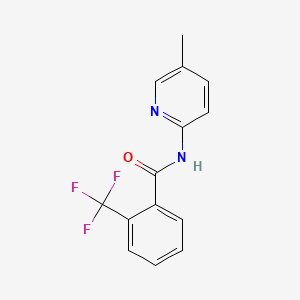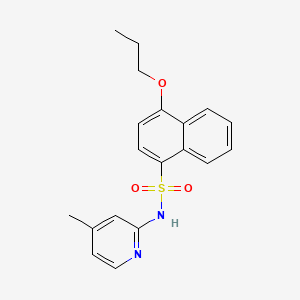![molecular formula C17H12ClN3O B13372143 N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372143.png)
N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with 2-furyl aldehyde, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imidazo[1,2-a]pyridine core, potentially altering its biological activity.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridine
- N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridine
- N-(3-chlorophenyl)-2-(2-pyridyl)imidazo[1,2-a]pyridine
Uniqueness
“N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine” is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to its analogs with different heterocyclic rings.
Properties
Molecular Formula |
C17H12ClN3O |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H12ClN3O/c18-12-5-3-6-13(11-12)19-17-16(14-7-4-10-22-14)20-15-8-1-2-9-21(15)17/h1-11,19H |
InChI Key |
RQENBVWUGVEQRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC3=CC(=CC=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372067.png)
![5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B13372072.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)
![3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372075.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)
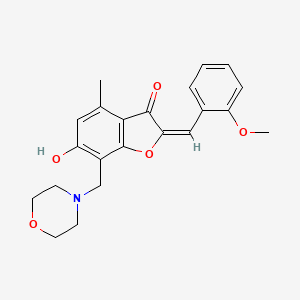
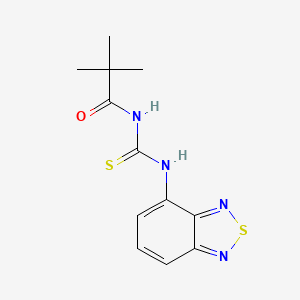
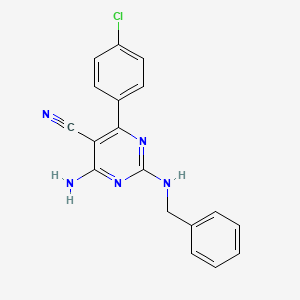
![6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13372095.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile](/img/structure/B13372120.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13372130.png)
